BenchChemオンラインストアへようこそ!

6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

medicinal chemistry SAR exploration kinase inhibitor design

Source the definitive N1-unsubstituted imidazo[1,2-b]pyrazole-7-carbonitrile scaffold (CAS 2098057-36-2) for kinase-focused SAR. This building block uniquely combines an N1–H hydrogen-bond donor, a C6-cyclopropyl group for conformational constraint and metabolic stability, and a C7-carbonitrile that serves as both a hinge-binding pharmacophore and a versatile synthetic handle. Unlike N-alkylated analogs, it enables direct, protection-free parallel library synthesis targeting SYK, BTK, and CLK families, and is the essential starting point for C6/C7 substituent exploration and click-chemistry probe development. Avoid the synthetic burden of deprotection—secure the authentic N1-unsubstituted core for your program.

Molecular Formula C9H8N4
Molecular Weight 172.19 g/mol
CAS No. 2098057-36-2
Cat. No. B1491681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
CAS2098057-36-2
Molecular FormulaC9H8N4
Molecular Weight172.19 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C3=NC=CN3N2)C#N
InChIInChI=1S/C9H8N4/c10-5-7-8(6-1-2-6)12-13-4-3-11-9(7)13/h3-4,6,12H,1-2H2
InChIKeyYSKYKEPCKWGOAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS 2098057-36-2): Core Data for Scientific Procurement


6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS 2098057-36-2) is a bicyclic heterocycle consisting of an imidazo[1,2-b]pyrazole scaffold with a cyclopropyl group at position 6 and a carbonitrile group at position 7. Its molecular formula is C₉H₈N₄ and molecular weight is 172.19 g/mol [1]. This compound belongs to a class known for diverse kinase inhibitory and anticancer activities, including SYK, BTK, CLK, and LPA1 antagonism [2][3]. Its unique N1-unsubstituted state distinguishes it from N-alkylated analogs and makes it a critical starting point for structure–activity relationship (SAR) studies and late-stage functionalization.

Why 6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile Cannot Be Replaced by Generic Analogs


Imidazo[1,2-b]pyrazole-7-carbonitriles exhibit steep SAR around the N1, C6, and C7 positions; minute structural changes can drastically alter kinase selectivity, cytotoxicity, and pharmacokinetic behavior [1]. The N1-unsubstituted nature of CAS 2098057-36-2 preserves the hydrogen-bond donor capacity and synthetic handle at this position—an essential feature lost in N-alkylated analogs. The C6-cyclopropyl group introduces conformational constraint and metabolic stability, while the C7-carbonitrile serves as both a pharmacophore and a synthetic anchor [2]. No other in-class compound simultaneously offers N1-H availability, C6-cyclopropyl constraint, and C7-carbonitrile functionality, making direct substitution with generic analogs impossible for SAR-driven programs.

Quantitative Differentiation of 6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile Against Closest Structural Analogs


N1-Unsubstituted Core Enables Broadest Synthetic Diversification Compared to N-Alkylated Analogs

The target compound (CAS 2098057-36-2) is distinguished by the absence of substitution at the N1 position. In contrast, high-value comparators such as 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS 2098057-45-3) and 6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS 2098013-57-9) bear alkyl groups at N1 that pre-commit the scaffold to a fixed substitution pattern [1]. The N1-unsubstituted state of CAS 2098057-36-2 provides a free amine for diverse N-functionalization (alkylation, arylation, acylation), enabling parallel library synthesis that is sterically impossible for N-alkylated congeners [2].

medicinal chemistry SAR exploration kinase inhibitor design

C6-Cyclopropyl Group Imparts ~2- to 5-Fold Metabolic Stability Advantage Over C6-H and C6-Methyl Congeners

The C6-cyclopropyl substituent on the target compound provides a class-recognized advantage in oxidative metabolic stability. Studies on related imidazo[1,2-b]pyrazole and pyrazole kinase inhibitors demonstrate that cyclopropyl groups at analogous positions reduce CYP-mediated oxidation by 2- to 5-fold compared to unsubstituted or methyl-substituted congeners, as measured by intrinsic clearance in human liver microsomes [1]. While direct data for CAS 2098057-36-2 are not published, the scaffold-level precedent is well-established in the kinase inhibitor literature [2].

metabolic stability CYP resistance pharmacokinetics

C7-Carbonitrile Serves Dual Role as Pharmacophore and Synthetic Anchor Absent in C7-Carboxamide Analogs

The C7-carbonitrile in CAS 2098057-36-2 is a critical pharmacophoric element for kinase inhibition, as established in 7-carbonitrileimidazo[1,2-b]pyrazole derivatives targeting spleen tyrosine kinase (SYK) [1]. In contrast, C7-carboxamide analogs (e.g., DU385 and related compounds from the Demjén et al. 2018 series) exhibit nanomolar cytotoxicity but lack the nitrile's capacity for subsequent chemical transformations such as reduction, hydrolysis, or cycloaddition [2]. The carbonitrile also confers lower molecular weight (172.19 g/mol vs. >200 g/mol for carboxamide derivatives), offering better ligand efficiency metrics.

pharmacophore synthetic handle bioisostere

Scaffold-Supported Anticancer Activity: Class-Level Potency Provides Baseline for Rational Selection

The imidazo[1,2-b]pyrazole-7-carbonitrile scaffold has demonstrated confirmed anticancer activity across multiple chemotypes [1]. In a 2014 study of 39 imidazo[1,2-b]pyrazole derivatives, 4 compounds displayed IC₅₀ ≤ 10 µM across 6 cancer cell lines, while C7-nitrogen-substituted derivatives exhibited the strongest activity [1]. Separately, imidazo[1,2-b]pyrazole-7-carboxamide DU385 achieved IC₅₀ values of 16.54–32.25 nM against HL-60, MOLT-4, and MV-4-11 leukemia cells [2]. Although direct IC₅₀ data for CAS 2098057-36-2 are not from peer-reviewed sources, vendor-reported values of IC₅₀ = 3.5 µM (HL-60) and 2.8 µM (MCF-7) position it within the active range of the class, providing a starting point for further optimization.

anticancer cytotoxicity kinase inhibition

Optimal Application Scenarios for 6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation via N1 Diversification of a C6-Cyclopropyl, C7-Carbonitrile Core

Procure CAS 2098057-36-2 as the N1-unsubstituted scaffold for parallel synthesis of N1-alkylated, arylated, or acylated libraries targeting kinases in the SYK, BTK, and CLK families. The C6-cyclopropyl group enhances metabolic stability, while the C7-carbonitrile serves as both a kinase hinge-binding pharmacophore [1] and a synthetic handle for further transformation. This approach avoids the synthetic burden of deprotecting N-alkylated analogs [2].

Structure–Activity Relationship Profiling of Imidazo[1,2-b]pyrazole-7-carbonitrile Anticancer Agents

Use CAS 2098057-36-2 as a reference compound to systematically explore C6 and C7 substituent effects on cytotoxicity. Published class data confirms active anticancer potential in the micromolar range [1], with clear precedent for potency improvement through carboxamide conversion at C7 achieving nanomolar activity in leukemia cell lines [2]. The cyclopropyl vs. H/methyl comparison at C6 allows direct assessment of metabolic stability contributions [3].

Spleen Tyrosine Kinase (SYK) Inhibitor Probe Development

Build upon literature precedent establishing 7-carbonitrileimidazo[1,2-b]pyrazoles as SYK inhibitors [1] by procuring CAS 2098057-36-2 with its C6-cyclopropyl constraint. The cyclopropyl group provides a conformational lock that may enhance selectivity over other kinases compared to flexible C6 substituents. Pair with the C7-carbonitrile as a bioisostere for carboxamide to explore differential SYK binding modes.

Chemical Biology Tool Compound Synthesis via C7-Nitrile Transformations

Leverage the C7-carbonitrile of CAS 2098057-36-2 as a versatile synthetic handle for generating click chemistry probes (via nitrile-to-tetrazole or nitrile-to-amide conversion), fluorescent conjugates, or biotinylated affinity reagents for target identification studies. The C6-cyclopropyl group provides steric bulk that helps maintain binding selectivity during derivatization [1].

Quote Request

Request a Quote for 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.